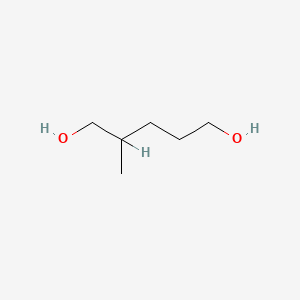
2-Methylpentane-1,5-diol
Descripción general
Descripción
“2-Methylpentane-1,5-diol” is a chemical compound with the molecular formula C6H14O2 . It has a molecular weight of 118.18 . This compound can be used to improve skin and mental stability by releasing aroma oil and vitamins through a shower head . It can also be used to prepare paint with waterproof and insulation .
Molecular Structure Analysis
The molecular structure of “2-Methylpentane-1,5-diol” can be represented by the InChI code: 1S/C6H14O2/c1-6(5-8)3-2-4-7/h6-8H,2-5H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“2-Methylpentane-1,5-diol” is a liquid at room temperature . It has a density of approximately 1.0 g/cm^3 . The boiling point is estimated to be 229.9°C . It has a molar refractivity of 32.9±0.3 cm^3 and a polar surface area of 40 Å^2 .
Aplicaciones Científicas De Investigación
Carbon Dioxide Absorption
2-Methylpentane-1,5-diol, in the form of 1,5-diamino-2-methylpentane (DAMP), has been investigated for its effectiveness in carbon dioxide absorption. Research conducted using an aqueous solution of DAMP in an isothermal batch reactor highlighted its potential in CO2 capture, showing significant absorption and desorption capacities compared to other solvents like MEA and MDEA. This indicates its potential use in reducing solvent loss during the CO2 removal process, making it a promising candidate for environmental applications (Azhgan, Farsi, & Eslamloueyan, 2016).
Material Science: Polyurea Formation
In material science, 2-methylpentane-1,5-diol is utilized in the formation of polyurea. Research focusing on the infrared temperature studies of polyurea formed from 2-methylpentane-1,5-diamine and other components provides insights into the hydrogen bonding characteristics and structural aspects of these materials (Coleman et al., 1997).
Dermatological Applications
Pentane-1,5-diol, a related compound, has been explored in dermatology for its properties as an absorption enhancer. It is found to improve the percutaneous absorption of certain medications, indicating its potential as a component in dermatological formulations. Additionally, its favorable cosmetic properties, low risk of skin irritation, and efficiency as an antimicrobial agent make it a valuable substance in topical pharmaceutical preparations (Faergemann et al., 2005).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, 2-methylpentane-1,5-diol derivatives have been studied for their ability to undergo selective acylation, facilitated by organocatalysis. This highlights its role in introducing acyl groups chemoselectively, showcasing its utility in fine chemical synthesis (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Environmental Chemistry
The kinetics and mechanism of the reduction of dichromate ion by 2-methyl pentane-2,4-diol in aqueous hydrochloric acidic medium have been studied, contributing to our understanding of oxidative properties in environmental chemistry. This research provides insights into the electron transfer reactions involving 2-methylpentane-2,4-diol, demonstrating its relevance in environmental analytical processes (Idris, Iyun, & Agbaji, 2006).
Safety and Hazards
“2-Methylpentane-1,5-diol” is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Mode of Action
It is known that many hydrocarbons, including branched ones like 2-methylpentane-1,5-diol, can interact with various biological targets, leading to different physiological effects . More detailed studies are required to elucidate the specific interactions of 2-Methylpentane-1,5-diol with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylpentane-1,5-diol is currently limited . Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacokinetic profile.
Propiedades
IUPAC Name |
2-methylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(5-8)3-2-4-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAWJUMVTPNRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962742 | |
| Record name | 2-Methylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentane-1,5-diol | |
CAS RN |
42856-62-2 | |
| Record name | 2-Methyl-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
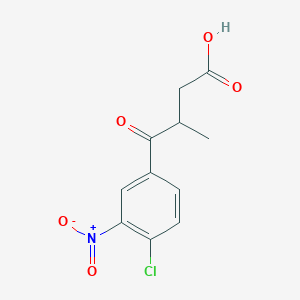

![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)
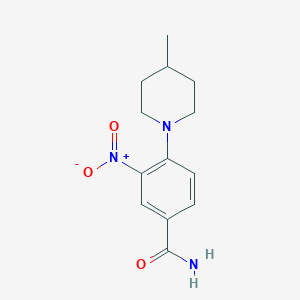

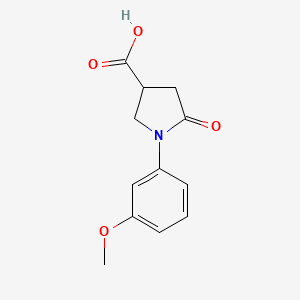

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)
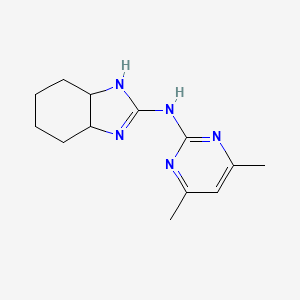

![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)